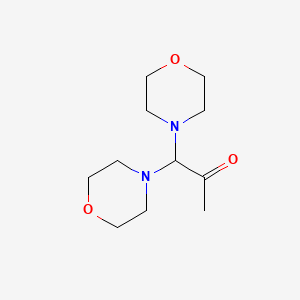

1,1-Dimorpholinopropan-2-one

Description

1,1-Dimorpholinopropan-2-one is a tertiary amine-containing ketone derivative characterized by two morpholine moieties attached to the first carbon of a propan-2-one backbone.

Properties

Molecular Formula |

C11H20N2O3 |

|---|---|

Molecular Weight |

228.29 g/mol |

IUPAC Name |

1,1-dimorpholin-4-ylpropan-2-one |

InChI |

InChI=1S/C11H20N2O3/c1-10(14)11(12-2-6-15-7-3-12)13-4-8-16-9-5-13/h11H,2-9H2,1H3 |

InChI Key |

HPMNMDDRVKQEPD-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C(N1CCOCC1)N2CCOCC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1-Dimorpholinopropan-2-one can be synthesized through several methods. One common approach involves the reaction of morpholine with 1,3-dichloropropan-2-one under basic conditions. The reaction typically requires a solvent such as ethanol and a base like sodium hydroxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: In industrial settings, the production of 1,1-Dimorpholinopropan-2-one often involves the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, including precise control of temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions: 1,1-Dimorpholinopropan-2-one undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohol derivatives.

Substitution: Nucleophilic substitution reactions are common, where the morpholine rings can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in ethanol.

Major Products:

Oxidation: Ketones and carboxylic acids.

Reduction: Alcohol derivatives.

Substitution: Various substituted morpholine derivatives.

Scientific Research Applications

1,1-Dimorpholinopropan-2-one has found applications in several scientific domains:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,1-Dimorpholinopropan-2-one involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its unique structure allows it to participate in a range of chemical reactions, influencing various biochemical pathways.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

To contextualize 1,1-Dimorpholinopropan-2-one, we compare it with three classes of analogs: morpholine-containing compounds, propan-2-one derivatives, and halogenated propanes. Key differences in functional groups, reactivity, and applications are highlighted below.

Table 1: Structural and Functional Comparison

Morpholine-Containing Analogs

- 2-Bromo-2,2-difluoro-1-morpholinoethan-1-one: This compound shares the morpholine-ketone backbone but introduces bromine and fluorine atoms. The halogen substituents enhance electrophilicity, making it reactive in cross-coupling reactions, unlike 1,1-Dimorpholinopropan-2-one, which lacks halogens and may prioritize amine-mediated catalysis .

- Morpholine-thiophene derivatives (e.g., from ): These feature aromatic thiophene groups, enabling π-π stacking in drug-receptor interactions, whereas 1,1-Dimorpholinopropan-2-one’s non-aromatic structure may limit such interactions .

Propan-2-one Derivatives

- 1,3-Diphenylpropan-2-one: The phenyl groups confer rigidity and UV absorption properties, contrasting with 1,1-Dimorpholinopropan-2-one’s flexible morpholine rings. This structural difference impacts photostability and solubility .

- 1-Hydroxypropan-2-one : The hydroxyl group increases hydrogen-bonding capacity, favoring aqueous solubility over the morpholine derivative’s organic solubility .

Halogenated Propanes

Research Findings and Mechanistic Insights

- Reactivity: Morpholine rings in 1,1-Dimorpholinopropan-2-one likely enhance nucleophilic substitution at the ketone carbonyl, as seen in analogous morpholinoethanones .

- Thermodynamic Stability : Computational studies on 1,3-Diphenylpropan-2-one suggest that steric effects from substituents (e.g., morpholine vs. phenyl) influence conformational stability. The bulkier morpholine groups may reduce rotational freedom compared to planar phenyl analogs .

Critical Analysis of Evidence Limitations

The provided evidence lacks direct studies on 1,1-Dimorpholinopropan-2-one, necessitating extrapolation from analogs. For instance:

- focuses on halogenated propanes, which differ functionally from the target compound. Future research should prioritize synthetic and spectroscopic characterization of 1,1-Dimorpholinopropan-2-one to validate inferred properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.